Amylin (1-13) (human)

Description

BenchChem offers high-quality Amylin (1-13) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amylin (1-13) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

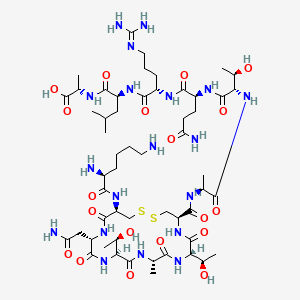

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H95N19O19S2/c1-22(2)18-32(46(84)64-25(5)53(91)92)67-44(82)30(13-11-17-61-54(59)60)65-45(83)31(14-15-36(57)77)66-51(89)39(27(7)75)71-41(79)23(3)62-48(86)34-20-93-94-21-35(69-43(81)29(56)12-9-10-16-55)49(87)68-33(19-37(58)78)47(85)73-38(26(6)74)50(88)63-24(4)42(80)72-40(28(8)76)52(90)70-34/h22-35,38-40,74-76H,9-21,55-56H2,1-8H3,(H2,57,77)(H2,58,78)(H,62,86)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,82)(H,68,87)(H,69,81)(H,70,90)(H,71,79)(H,72,80)(H,73,85)(H,91,92)(H4,59,60,61)/t23-,24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJHDVYKOOSMFN-UOJHWKIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H95N19O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Amylin (1-13) (human): A Technical Guide to Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. While the full-length peptide is highly amyloidogenic and implicated in the pathophysiology of type 2 diabetes, its N-terminal fragment, Amylin (1-13), is not known to form amyloid fibrils on its own.[1] This fragment, with the sequence Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala, contains a critical disulfide bridge between Cys2 and Cys7. Understanding the structure and conformation of this non-amyloidogenic region is crucial for elucidating the initial conformational states of the full-length hormone and its interaction with physiological partners, including the amylin receptor. This guide provides a detailed overview of the structural characteristics of human Amylin (1-13), methodologies for its analysis, and its role in the context of the full-length peptide's biological activity.

Structure and Conformation

The conformational landscape of the Amylin (1-13) fragment is highly dependent on its environment. While no dedicated atomic resolution structure for the isolated fragment is available in the Protein Data Bank (PDB), its conformation can be inferred from studies of the full-length peptide and general principles of peptide biophysics.

Conformation in a Membrane-Mimetic Environment

In a membrane-like environment, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, the N-terminal region of human amylin, encompassing the (1-13) fragment, adopts a helical conformation. The PDB entry 2L86, which describes the solution NMR structure of full-length human amylin in SDS micelles, provides the most detailed structural insight into this state.[2] Within this structure, residues 7 through 17 form a helical motif.[2]

| Structural Parameter | Description | Source |

| PDB ID | 2L86 (Full-length human Amylin) | [2] |

| Environment | SDS Micelles (pH 7.3) | [2] |

| Method | Solution NMR | [2] |

| Conformation (Residues 7-13) | Part of an α-helical structure | [2] |

Conformation in Aqueous Solution

In aqueous solution, short peptides lacking a stable tertiary fold, such as the isolated Amylin (1-13) fragment, are expected to exist as an ensemble of conformations, predominantly as a random coil. This conformational flexibility is a hallmark of many biologically active peptides. The presence of the disulfide bond between Cys2 and Cys7 introduces a cyclic constraint, which will limit the conformational freedom of the N-terminal loop (residues 1-8) and may induce some local, non-random structure. Studies on this cyclic N-terminal loop have shown it can form stable, non-β-sheet fibers.[3]

The secondary structure content of the Amylin (1-13) fragment in solution can be qualitatively and quantitatively assessed using spectroscopic techniques such as Circular Dichroism (CD) and Fourier-Transform Infrared (FT-IR) spectroscopy. The expected spectral signatures for different secondary structures are summarized below.

| Secondary Structure | Circular Dichroism (CD) Wavelengths (nm) | FT-IR Amide I Band (cm⁻¹) |

| α-Helix | Negative bands at ~222 and ~208; Positive band at ~193 | ~1650 - 1658 |

| β-Sheet | Negative band at ~218; Positive band at ~195 | ~1620 - 1640 and ~1680-1700 |

| Random Coil | Strong negative band near 198 | ~1640 - 1648 |

Experimental Protocols

Detailed characterization of the Amylin (1-13) structure relies on a combination of spectroscopic and spectrometric techniques. Below are representative protocols for key experimental approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For a short peptide like Amylin (1-13), a series of 1D and 2D NMR experiments would be employed.

Protocol:

-

Sample Preparation:

-

Synthesize and purify the Amylin (1-13) peptide to >95% purity.

-

Dissolve the peptide in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.0) containing 10% D₂O for the lock signal. Peptide concentration should be in the range of 1-5 mM.

-

For assignment purposes, uniformly ¹⁵N- and ¹³C-labeled samples can be prepared.

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥600 MHz).

-

Essential spectra include:

-

¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons (< 5 Å).

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) for assigning backbone amide resonances (if ¹⁵N-labeled).

-

¹H-¹³C HSQC for assigning carbon-attached protons (if ¹³C-labeled).

-

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., NMRPipe, Sparky).

-

Perform sequential assignment of resonances using the TOCSY and NOESY spectra.

-

Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

-

Use the experimental restraints for structure calculation using software such as CYANA or Xplor-NIH.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.

Protocol:

-

Sample Preparation:

-

Dissolve the purified Amylin (1-13) peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.0). Buffers with high absorbance in the far-UV region should be avoided.

-

Determine the precise peptide concentration using a reliable method (e.g., amino acid analysis). A typical concentration for far-UV CD is 0.1-0.2 mg/mL.

-

-

Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Record CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

-

Acquire a baseline spectrum of the buffer alone for subtraction.

-

Multiple scans should be averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

-

Analyze the spectrum for characteristic features of α-helix, β-sheet, or random coil structures.

-

Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about peptide secondary structure by analyzing the vibrations of the peptide backbone, particularly the Amide I band.

Protocol:

-

Sample Preparation:

-

The peptide can be analyzed as a hydrated film or in solution.

-

For solution measurements, D₂O is often used as a solvent to avoid the strong absorbance of H₂O in the Amide I region.

-

Dissolve the peptide in D₂O-based buffer to a concentration of 5-10 mg/mL.

-

-

Data Acquisition:

-

Use an FT-IR spectrometer equipped with a suitable detector (e.g., MCT).

-

Acquire the spectrum in the mid-IR range (e.g., 1800-1500 cm⁻¹).

-

Collect a background spectrum of the buffer for subtraction.

-

-

Data Analysis:

-

Subtract the buffer spectrum from the sample spectrum.

-

The Amide I band (1700-1600 cm⁻¹) is of primary interest.

-

Perform deconvolution and curve-fitting of the Amide I band to identify the contributions from different secondary structures.

-

References

Amylin (1-13) (Human) Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. It plays a significant role in glucose homeostasis by delaying gastric emptying, suppressing glucagon (B607659) secretion, and promoting satiety. The N-terminal region of amylin, particularly the (1-13) fragment, is crucial for receptor activation. This technical guide provides an in-depth overview of the receptor binding affinity of the human Amylin (1-13) fragment, detailing the receptor composition, signaling pathways, and experimental methodologies for its characterization.

Amylin Receptors: A Heterodimeric Complex

Amylin exerts its physiological effects by binding to a family of G protein-coupled receptors (GPCRs). These receptors are not single proteins but rather heterodimeric complexes composed of a core calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs)[1]. The association with a RAMP is essential for high-affinity amylin binding and functional receptor activity.

There are three main subtypes of amylin receptors, designated as AMY1, AMY2, and AMY3, distinguished by the associated RAMP:

-

AMY1 Receptor: Calcitonin Receptor (CTR) + RAMP1

-

AMY2 Receptor: Calcitonin Receptor (CTR) + RAMP2

-

AMY3 Receptor: Calcitonin Receptor (CTR) + RAMP3

The specific RAMP co-expressed with the CTR dictates the pharmacological properties of the resulting amylin receptor subtype[1].

Quantitative Receptor Binding Affinity of Amylin (1-13) (Human)

Currently, there is a notable lack of specific quantitative binding affinity data (i.e., Ki or IC50 values) in the public domain for the isolated human Amylin (1-13) fragment at the AMY1, AMY2, and AMY3 receptors. Research has predominantly focused on the full-length amylin peptide and its synthetic analogs.

For context, the full-length human amylin and its analogs exhibit high affinity for these receptors, typically in the picomolar to low nanomolar range. For instance, the amylin analog pramlintide demonstrates potent binding to amylin receptors. While the N-terminal (1-13) fragment is understood to be critical for receptor activation, its isolated binding affinity has not been extensively reported. Further experimental investigation is required to precisely quantify the binding characteristics of the Amylin (1-13) fragment.

Experimental Protocols: Receptor Binding Assays

The binding affinity of ligands to amylin receptors can be determined using various in vitro assay techniques. A competitive radioligand binding assay is a commonly employed and robust method.

Detailed Methodology: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the binding affinity of a test compound, such as Amylin (1-13), by measuring its ability to compete with a radiolabeled ligand for binding to amylin receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably co-expressing the human calcitonin receptor (CTR) and the desired human RAMP (RAMP1, RAMP2, or RAMP3).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the cell membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

-

Store the membrane preparations at -80°C until use.

2. Competitive Binding Assay:

-

Perform the assay in a 96-well plate format.

-

To each well, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

A fixed concentration of a suitable radioligand. A common choice is 125I-labeled amylin or a high-affinity amylin analog. The concentration of the radioligand should ideally be at or below its Kd value for the receptor.

-

Increasing concentrations of the unlabeled test compound (e.g., Amylin (1-13)). A typical concentration range would span from 1 pM to 10 µM.

-

For the determination of non-specific binding, add a high concentration of unlabeled full-length amylin (e.g., 1 µM) to a set of wells.

-

For the determination of total binding, add only the radioligand and assay buffer.

-

Initiate the binding reaction by adding the cell membrane preparation (typically 10-50 µg of protein per well).

-

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

-

Terminate the incubation by rapid filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in a wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4) using a cell harvester. This step separates the bound from the free radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., a one-site fit) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Amylin Receptor Signaling Pathway

Upon binding of amylin or its agonists to the AMY receptor, a conformational change is induced in the receptor complex, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of heterotrimeric G proteins.

Caption: Amylin receptor G protein-coupled signaling pathways.

Amylin receptors primarily couple to the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the ultimate physiological response.

In addition to Gs coupling, there is evidence that amylin receptors can also couple to the Gq alpha subunit. Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

Conclusion

The human Amylin (1-13) fragment is a key component for the activation of amylin receptors, which are complex heterodimers of the calcitonin receptor and a RAMP. While the precise binding affinity of this fragment remains to be fully elucidated, established experimental protocols such as competitive radioligand binding assays provide a robust framework for its determination. The downstream signaling of amylin receptors is primarily mediated through G protein-coupled pathways, leading to the modulation of crucial physiological processes related to glucose metabolism and satiety. Further research into the specific binding characteristics of the Amylin (1-13) fragment will be invaluable for the development of novel therapeutics targeting the amylin receptor system for the treatment of metabolic diseases.

References

The Discovery and History of Human Amylin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from the pancreatic β-cells.[1] It plays a significant role in glucose homeostasis by regulating gastric emptying, suppressing glucagon (B607659) secretion, and promoting satiety.[2][3] This technical guide provides an in-depth overview of the discovery and history of human amylin, with a particular focus on its molecular characteristics, the development of amylin analogs, and the current understanding of its receptor signaling pathways. While the full-length peptide is the primary focus of research, this guide also addresses the available information on the N-terminal fragment, Amylin (1-13).

Discovery and Early History

The journey to understanding amylin began over a century ago with microscopic observations of pancreatic tissue.

-

1901: Eugene Opie first described "islet hyalinization," the presence of amorphous protein deposits within the islets of Langerhans in patients with diabetes.[2] This was the earliest recorded observation of what would later be identified as amylin aggregates.

-

1986-1987: The seminal discovery and characterization of the peptide constituent of these amyloid deposits were independently achieved by two research groups.[4][5] Initially named Insulinoma Amyloid Peptide (IAP), it was soon renamed Islet Amyloid Polypeptide (IAPP) or amylin.[2][5] These studies successfully isolated the 37-amino acid peptide and determined its primary sequence.[5][6]

-

1989: The gene encoding human amylin was localized to chromosome 12.[6] Further molecular characterization revealed that amylin is derived from a larger 89-amino acid precursor, preProIAPP, through post-translational processing.[7]

Molecular and Functional Characterization of Human Amylin

Human amylin is a peptide with the sequence KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2. For its full biological activity, two key post-translational modifications are essential: a disulfide bridge between the cysteine residues at positions 2 and 7, and an amidated C-terminus.[8]

The physiological functions of amylin are primarily centered on glucose control:

-

Slowing of Gastric Emptying: Amylin delays the rate at which food is emptied from the stomach, thereby reducing the influx of glucose into the bloodstream after meals.[3]

-

Suppression of Glucagon Secretion: It inhibits the post-prandial secretion of glucagon, a hormone that raises blood glucose levels.[3]

-

Induction of Satiety: Amylin acts on the central nervous system to promote a feeling of fullness, which helps to regulate food intake.[3]

Amylin (1-13) (human): A Research Fragment

While the full-length 37-amino acid peptide is the biologically active hormone, shorter fragments have been synthesized for research purposes. The N-terminal fragment, Amylin (1-13), with the sequence KCNTATCATQRLA, is commercially available as a synthetic peptide.[4][9]

Current research indicates the following about Amylin (1-13):

-

Research Tool: It is primarily used as a research tool, for instance, a biotinylated version is utilized in Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Fibril Formation: Studies suggest that the Amylin (1-13) fragment itself does not form amyloid fibrils, in contrast to the full-length peptide and other fragments like the (20-29) region which is considered a critical amyloidogenic region.[10][11]

-

Biological Activity: Limited studies on N-terminal fragments have shown some biological activity, though significantly reduced compared to the full-length peptide. For example, cyclized fragments of amylin (1-8) demonstrated a very reduced ability to stimulate rat neonatal osteoblast activity.[12]

There is a notable lack of extensive research on the specific physiological role or independent history of the endogenously produced Amylin (1-13) fragment. It is largely considered a synthetic tool for studying the broader biology of amylin.

Amylin Analogs and Therapeutic Development

The propensity of human amylin to aggregate into amyloid fibrils, which are cytotoxic to pancreatic β-cells, posed a significant challenge for its therapeutic use.[7] This led to the development of amylin analogs with improved stability and solubility.

Pramlintide: The first and only approved amylin analog for therapeutic use is pramlintide (Symlin®).[2] It is a synthetic analog of human amylin with proline substitutions at positions 25, 28, and 29.[1] These modifications, inspired by the non-amyloidogenic rat amylin sequence, significantly reduce its tendency to aggregate while retaining its biological activity.[1] Pramlintide was approved by the FDA in 2005 as an adjunctive therapy to insulin for patients with type 1 and type 2 diabetes.[2]

Cagrilintide: More recently, a long-acting amylin analog, cagrilintide, has been developed. It is a dual agonist for both amylin and calcitonin receptors and has shown promise in promoting weight loss.[3]

Amylin Receptors and Signaling Pathways

Amylin exerts its effects by binding to a complex of receptors. These are not dedicated amylin receptors but rather heterodimers of the calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs).[2][13]

-

AMY1 Receptor: CTR + RAMP1

-

AMY2 Receptor: CTR + RAMP2

-

AMY3 Receptor: CTR + RAMP3

The association with different RAMPs confers distinct pharmacological properties to the receptor complex.[13] Amylin generally shows high affinity for AMY1 and AMY3 receptors.[2]

Upon binding of amylin to its receptor, a cascade of intracellular signaling events is initiated. The primary and most well-characterized pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

Quantitative Data Summary

The following tables summarize key quantitative data related to human amylin and its analogs.

Table 1: Physicochemical Properties of Human Amylin and Analogs

| Peptide | Molecular Weight (Da) | Amino Acid Sequence | Key Modifications |

| Human Amylin | ~4000 | KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2 | Disulfide bridge (Cys2-Cys7), C-terminal amidation |

| Pramlintide | ~4000 | KCNTATCATQRLANFLVHSSNNFGPILPPTNVGSNTY-NH2 | Proline substitutions at positions 25, 28, 29 |

| Amylin (1-13) | 1378.6 | KCNTATCATQRLA | N-terminal fragment |

Table 2: Receptor Binding and Potency of Amylin and Analogs (Illustrative Data)

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Human Amylin | AMY1 | High | Potent |

| Human Amylin | AMY3 | High | Potent |

| Pramlintide | AMY1 | High | Potent |

| Pramlintide | AMY3 | High | Potent |

| Cagrilintide | AMY/CTR | High | Potent |

Note: Specific binding affinity and potency values can vary depending on the experimental system and cell type used.[2]

Experimental Protocols

This section outlines the general methodologies for key experiments in amylin research.

Solid-Phase Peptide Synthesis of Amylin

The chemical synthesis of amylin and its fragments is typically achieved through solid-phase peptide synthesis (SPPS).

Methodology:

-

Resin Preparation: A solid support resin (e.g., Rink amide resin) is used as the starting point.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Coupling reagents like HBTU or HATU are used to facilitate peptide bond formation.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a weak base, typically piperidine (B6355638) in DMF.

-

Repetition: The coupling and deprotection steps are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the synthesized peptide are confirmed by mass spectrometry.

Thioflavin T (ThT) Assay for Amylin Aggregation

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro.

Methodology:

-

Sample Preparation: A stock solution of amylin is prepared, often in a solvent like hexafluoroisopropanol (HFIP) to ensure it is monomeric, and then lyophilized. The lyophilized peptide is then dissolved in a suitable buffer (e.g., phosphate-buffered saline) at the desired concentration.

-

Incubation: The amylin solution is incubated at 37°C with gentle agitation to promote fibril formation.

-

ThT Addition: At various time points, aliquots of the amylin solution are mixed with a Thioflavin T solution.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively. An increase in fluorescence intensity indicates the formation of amyloid fibrils.

Conclusion

The discovery and elucidation of the physiological roles of amylin represent a significant advancement in our understanding of glucose homeostasis and metabolic diseases. From its initial identification as a component of pancreatic amyloid deposits to the development of a therapeutic analog, the story of amylin highlights the intricate interplay between peptide hormones in regulating metabolism. While the full-length peptide remains the central focus of research and clinical application, the availability of synthetic fragments like Amylin (1-13) provides valuable tools for dissecting the structure-function relationships of this important hormone. Future research will likely continue to explore the therapeutic potential of novel amylin analogs and further unravel the complexities of its signaling pathways in both health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amylin (1-13), human - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]

- 5. Frontiers | Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. Amylin Uncovered: A Review on the Polypeptide Responsible for Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amylins (IAPP) and Fragments - Creative Peptides [creative-peptides.com]

- 9. Amylin (1-13), human - Elabscience® [elabscience.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Frontiers | Exploring the central region of amylin and its analogs aggregation: the influence of metal ions and residue substitutions [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Amylin (1-13) vs. Full-Length Amylin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a crucial role in glucose homeostasis. Its physiological actions, including the slowing of gastric emptying and promotion of satiety, are mediated through interactions with amylin, calcitonin, and calcitonin gene-related peptide (CGRP) receptors. The full biological activity of amylin is dependent on its complete structure, including an N-terminal disulfide bridge and a C-terminally amidated residue. This technical guide provides a comparative overview of the structural and functional characteristics of full-length human amylin and its N-terminal fragment, Amylin (1-13). While comprehensive data on the specific biological activities of the Amylin (1-13) fragment are limited in publicly available literature, this guide synthesizes the existing knowledge on the structure-activity relationships of the N-terminal domain of amylin to infer the likely functional role of this fragment. Detailed experimental methodologies for key assays are also provided to facilitate further research in this area.

Introduction

Full-length human amylin is a key player in metabolic regulation.[1][2] Its structure, characterized by a disulfide bond between cysteine residues at positions 2 and 7 and a C-terminal amidation, is essential for its potent biological activity.[3] The N-terminal region of amylin is known to be critical for receptor activation.[4][5] Amylin fragments, such as Amylin (1-13), represent truncated versions of the full-length peptide and are often studied to understand the specific contributions of different domains to the overall function of the hormone. While the Amylin (1-13) fragment contains the N-terminal disulfide loop, its biological activity in comparison to the full-length peptide is not well-documented. This guide aims to provide a detailed comparison based on available data and established structure-activity relationships for the amylin peptide family.

Structural Comparison

| Feature | Full-Length Amylin (Human) | Amylin (1-13) (Human) |

| Amino Acid Sequence | KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2 | KCNTATCATQRLA |

| Number of Residues | 37 | 13 |

| N-terminal Disulfide Bridge | Present (Cys2-Cys7) | Present (Cys2-Cys7) |

| C-terminal Amidation | Present | Absent |

| Amphipathic α-helix | Present (residues 7-17) | Partially present |

| Amyloidogenic Region | Present (residues 20-29) | Absent |

Functional Comparison: Receptor Binding and Activation

It is hypothesized that Amylin (1-13) would exhibit weak partial agonism or potentially act as a low-affinity antagonist at amylin, calcitonin, and CGRP receptors due to the absence of the C-terminal binding domain.

Table of Postulated Receptor Interaction Profile:

| Parameter | Full-Length Amylin | Amylin (1-13) (Postulated) |

| Amylin Receptors (AMY1-3) | High-affinity agonist | Low-affinity partial agonist/antagonist |

| Calcitonin Receptor (CTR) | Agonist | Very low-affinity interaction |

| CGRP Receptor | Agonist | Very low-affinity interaction |

Signaling Pathways

Full-length amylin activates its receptors, which are G protein-coupled receptors (GPCRs), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade mediates the various physiological effects of amylin. Given the likely reduced affinity and potency of Amylin (1-13), its ability to stimulate this pathway is expected to be significantly attenuated compared to the full-length hormone.

Caption: Postulated signaling of full-length amylin vs. Amylin (1-13).

In Vivo Metabolic Effects

The in vivo metabolic effects of full-length amylin are well-characterized and include delayed gastric emptying, suppression of postprandial glucagon (B607659) secretion, and a reduction in food intake, all of which contribute to improved glycemic control.[7][8][9] There is no published data on the in vivo metabolic effects of the Amylin (1-13) fragment. Based on its likely reduced receptor affinity and potency, it is anticipated that Amylin (1-13) would have minimal to no significant effects on metabolic parameters when administered in vivo at physiological concentrations.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is designed to compare the binding affinity of Amylin (1-13) to that of full-length amylin for amylin receptors.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably or transiently expressing the desired amylin receptor subtype (e.g., AMY1, AMY2, or AMY3, which are complexes of the calcitonin receptor with RAMP1, RAMP2, or RAMP3, respectively).

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of radiolabeled full-length amylin (e.g., [¹²⁵I]-amylin).

-

Add increasing concentrations of unlabeled competitor peptides (full-length amylin or Amylin (1-13)).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) for each peptide.

-

Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This protocol measures the ability of Amylin (1-13) and full-length amylin to stimulate intracellular cAMP production.

Caption: Workflow for a cAMP accumulation assay.

Methodology:

-

Cell Culture:

-

Culture cells expressing the amylin receptor of interest in a suitable multi-well plate.

-

-

Cell Stimulation:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test peptides (full-length amylin or Amylin (1-13)).

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax) for each peptide.

-

Conclusion

Full-length human amylin is a pleiotropic hormone with critical roles in metabolic control, and its complete 37-amino acid sequence is necessary for its full range of biological activities. The N-terminal region, encompassing residues 1-13 and including the Cys2-Cys7 disulfide bridge, is essential for receptor activation. However, based on the established structure-activity relationships of amylin and its analogs, it is highly probable that the Amylin (1-13) fragment, lacking the C-terminal domain, would exhibit significantly reduced affinity and potency at amylin, calcitonin, and CGRP receptors compared to the full-length peptide. Consequently, its in vivo metabolic effects are expected to be negligible. Further empirical studies employing the detailed protocols provided herein are necessary to definitively characterize the pharmacological and physiological profile of the Amylin (1-13) fragment and to fully elucidate the distinct roles of the N- and C-terminal domains of amylin in receptor interaction and signaling.

References

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. Amylin Uncovered: A Review on the Polypeptide Responsible for Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amylins (IAPP) and Fragments - Creative Peptides [creative-peptides.com]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Role of the N-Terminal Fragment Amylin (1-13) in Human Amylin Fibril Formation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human islet amyloid polypeptide (hIAPP, or amylin), a 37-residue hormone, is a key player in the pathology of type 2 diabetes (T2D), where its aggregation into amyloid fibrils is associated with pancreatic β-cell death. While extensive research has focused on the amyloidogenic core of the full-length peptide, the precise role of the N-terminal fragment, Amylin (1-13), has been a subject of significant investigation. This technical guide synthesizes current understanding, experimental data, and methodologies to elucidate the contribution of the Amylin (1-13) segment to the process of amyloid fibril formation. The consensus from structural and biophysical studies is that Amylin (1-13) does not form the core of the amyloid fibril but plays a crucial indirect role, primarily in mediating interactions with cell membranes, which can catalyze the aggregation of the full-length peptide.

The Dichotomous Role of the Amylin (1-13) Fragment

Structural studies, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution insights into the architecture of hIAPP fibrils. A consistent finding is that the ordered core of the fibril is predominantly formed by residues 14-37 of the polypeptide chain.[1][2] The N-terminal region, encompassing residues 1-13, is observed to be flexible and lacks a defined, ordered structure within the mature fibril.[1][3] In vitro studies have further demonstrated that the Amylin (1-13) fragment, when isolated, does not independently form amyloid fibrils.[1][2]

Despite its lack of direct participation in the fibril core, the N-terminal region is critical for the pathological aggregation of the full-length amylin. This region contains positively charged amino acid residues that facilitate the interaction of amylin with negatively charged components of cell membranes, such as phospholipids.[4][5][6] This interaction is a key step in concentrating amylin monomers on the cell surface, thereby accelerating nucleation and subsequent fibril growth.[5]

Quantitative Analysis of Amylin Aggregation

The kinetics of amylin fibril formation are typically monitored using a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. The following table summarizes representative quantitative data on the aggregation of full-length human amylin under various conditions.

| Parameter | Condition | Value | Reference |

| Aggregation Lag Time | 40 µM hIAPP-F in 50 mM phosphate (B84403) buffer, pH 7.4, 25°C | ~7 hours | [7] |

| Aggregation Lag Time with Zn(II) | 40 µM hIAPP-F, 50 mM phosphate buffer, pH 7.4, 25°C | Delayed to ~12 hours | [7] |

| Aggregation Lag Time with Cu(II) | 40 µM hIAPP-F, 50 mM phosphate buffer, pH 7.4, 25°C | Significantly decreased aggregation | [7] |

| IC50 of Inhibitor 18 | 15 µM amylin, 36 h incubation | 3.04 µM | [8] |

| IC50 of Inhibitor 22 | 15 µM amylin, 36 h incubation | 2.71 µM | [8] |

| Fibril Growth Rate | Full-length amylin | ~1.1 nm/minute | [9] |

| Fibril Width | Full-length amylin | 6-8 nm | [9] |

Experimental Protocols

A comprehensive understanding of amylin aggregation relies on a suite of biophysical and cell-based assays. Detailed below are the core methodologies.

Thioflavin T (ThT) Aggregation Assay

This is the most common method for monitoring amyloid fibril formation in real-time.

Principle: ThT dye intercalates with the β-sheets of amyloid fibrils, resulting in a significant increase in its fluorescence emission.

Protocol:

-

Preparation of Amylin Solution: Lyophilized human amylin is dissolved in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a final concentration, typically in the micromolar range (e.g., 10-40 µM).[7][10]

-

ThT Stock Solution: A concentrated stock solution of ThT (e.g., 1 mM) is prepared in the same buffer.

-

Assay Mixture: In a 96-well plate, the amylin solution is mixed with ThT to a final concentration of approximately 10-20 µM.[7]

-

Incubation and Measurement: The plate is incubated at a constant temperature (e.g., 25°C or 37°C) with intermittent shaking.[7] Fluorescence is measured at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480-490 nm, respectively.

-

Data Analysis: The fluorescence intensity is plotted against time. The lag time for nucleation, the rate of elongation, and the final plateau of fibril formation can be determined from the resulting sigmoidal curve.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of amyloid fibrils.

Principle: An electron beam is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample.

Protocol:

-

Sample Preparation: A small aliquot (e.g., 3-5 µL) of the aggregated amylin solution is applied to a carbon-coated copper grid for a few minutes.[11]

-

Negative Staining: The grid is washed with distilled water and then stained with a heavy metal salt solution (e.g., 2% uranyl acetate) for 1-2 minutes.[11] The stain provides contrast to the biological specimen.

-

Drying: Excess stain is wicked away, and the grid is allowed to air dry completely.

-

Imaging: The grid is examined under a transmission electron microscope to visualize the fibril morphology, including width and length.[12][13]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of amylin oligomers and fibrils.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

Protocol:

-

Cell Culture: Pancreatic β-cell lines (e.g., INS-1E) are cultured in 96-well plates until they reach a suitable confluency.[14]

-

Treatment: The cells are exposed to different concentrations of pre-aggregated amylin species (monomers, oligomers, or fibrils) for a specified period (e.g., 24-48 hours).[15]

-

MTT Incubation: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.[14]

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.[14]

-

Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[14]

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Visualizing Amylin Aggregation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in amylin fibril formation and the experimental approaches used to study them.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Cryo-EM structure and inhibitor design of human IAPP (amylin) fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pure.au.dk [pure.au.dk]

- 5. Role and Cytotoxicity of Amylin and Protection of Pancreatic Islet β-Cells from Amylin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Exploring the central region of amylin and its analogs aggregation: the influence of metal ions and residue substitutions [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amylin Uncovered: A Review on the Polypeptide Responsible for Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Transmission electron microscopy assay [assay-protocol.com]

- 12. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]

- 14. Inhibition of human amylin aggregation by Flavonoid Chrysin: An in-silico and in-vitro approach [medsci.org]

- 15. Amyloidogenicity, Cytotoxicity and Receptor Activity of Bovine Amylin; Implications for Xenobiotic Transplantation and the Design of Non-toxic Amylin Variants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Human Amylin Signaling Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the signaling pathways activated by the human amylin peptide. While the full 37-amino acid peptide is the primary endogenous ligand, this document places special emphasis on the critical role of the N-terminal (1-13) region in initiating receptor activation. We will delve into the composition of the amylin receptor complex, the principal and alternative downstream signaling cascades, quantitative pharmacological data, and detailed protocols for key experimental assays.

Introduction to Amylin and Its Receptor

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid neuroendocrine hormone co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient intake[1]. It plays a crucial role in glucose homeostasis by slowing gastric emptying, suppressing postprandial glucagon (B607659) secretion, and promoting satiety[1][2].

The structure of human amylin is fundamental to its function. It is characterized by two distinct domains:

-

The N-Terminal Region (residues 1-19): This region, which includes the Amylin (1-13) fragment, features a critical disulfide bridge between cysteine residues 2 and 7. This domain is primarily responsible for receptor activation . While N-terminal fragments alone, such as amylin(1-8), have been shown to elicit some biological activity, they do so only at very high concentrations[1]. The Amylin (1-13) fragment is a key component of the activation domain but is not considered an independent signaling molecule[3].

-

The C-Terminal Region (residues 20-37): This domain is essential for high-affinity receptor binding to the extracellular portion of the receptor complex[4][5].

Amylin exerts its effects by activating a heterodimeric G protein-coupled receptor (GPCR) complex. This receptor is not a single entity but a family of subtypes formed by the association of a core receptor with an accessory protein[6].

The Amylin Receptor Complex

The functional amylin receptor is a class B GPCR complex composed of two essential protein subunits:

-

Calcitonin Receptor (CTR): A conventional GPCR that, on its own, serves as the high-affinity receptor for the hormone calcitonin[7].

-

Receptor Activity-Modifying Protein (RAMP): A single-transmembrane accessory protein. There are three RAMP isoforms (RAMP1, RAMP2, and RAMP3)[1].

The association of CTR with a specific RAMP isoform alters its pharmacology, "switching" its preference from calcitonin to amylin and creating three distinct amylin receptor (AMY) subtypes[2][6].

-

AMY1 Receptor: Formed by the complex of CTR and RAMP1.

-

AMY2 Receptor: Formed by the complex of CTR and RAMP2.

-

AMY3 Receptor: Formed by the complex of CTR and RAMP3.

This modular nature allows for tissue-specific responses to amylin and related peptides, as the expression levels of CTR and the different RAMPs can vary between cell types.

Core Signaling Pathway: Gαs and cAMP Production

The primary and most well-characterized signaling pathway for all amylin receptor subtypes involves coupling to the stimulatory G protein, Gαs[2][6]. The binding of full-length amylin, driven by the C-terminus, allows the N-terminal activation domain (containing residues 1-13) to interact with the transmembrane bundle of the receptor. This induces a conformational change, leading to the activation of Gαs.

The activated Gαs subunit stimulates adenylyl cyclase (AC) , an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP) . The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA) , which then phosphorylates a multitude of downstream cellular substrates, mediating the physiological effects of amylin.

Alternative Signaling Pathways

In addition to the canonical Gαs/cAMP pathway, amylin receptor activation has been shown to engage other signaling cascades, often in a cell-type-dependent manner.

Gαq and Intracellular Calcium Mobilization

Some studies have reported that amylin receptors can couple to Gαq proteins. Activation of Gαq stimulates phospholipase C (PLC) , which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular calcium can activate various calcium-dependent enzymes and signaling pathways.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Amylin receptor activation can also lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) . This activation can occur through complex mechanisms that may be downstream of either G protein activation (via PKA or PLC) or through G protein-independent pathways involving β-arrestin scaffolding. Activated ERK1/2 translocates to the nucleus to regulate gene transcription involved in cell proliferation, differentiation, and survival.

Quantitative Analysis of Receptor Engagement

The affinity (Ki) and potency (EC50) of ligands at amylin receptors are key parameters in research and drug development. The following tables summarize representative pharmacological data for rat amylin (a common, non-aggregating surrogate for human amylin) and the clinical analog pramlintide.

Table 1: Ligand Binding Affinities (Ki) at Amylin Receptors

| Ligand | Receptor Subtype | Ki (nM) | Notes |

|---|---|---|---|

| Rat Amylin | AMY1 | ~0.1 - 1.0 | High affinity for both amylin and CGRP[8] |

| Rat Amylin | AMY3 | ~0.1 - 1.0 | High affinity for amylin, lower for CGRP[8] |

| Pramlintide | AMY1 / AMY3 | ~0.5 - 5.0 | High affinity, similar to native amylin |

Table 2: Ligand Potency (EC50) in cAMP Accumulation Assays

| Ligand | Receptor Subtype | EC50 (nM) | Notes |

|---|---|---|---|

| Rat Amylin | AMY1 | 0.1 - 10 | Potent activation[4][8] |

| Rat Amylin | AMY3 | 0.1 - 10 | Potent activation[4][8] |

| Pramlintide | AMY1 | 74 - 82 | Potent activation[4] |

| Pramlintide | AMY3 | 74 - 82 | Potent activation[4] |

Values are approximate and can vary based on the cell line and specific assay conditions used.

Experimental Protocols and Workflows

Studying the amylin signaling pathway requires a suite of specialized cellular and biochemical assays. Below are detailed methodologies for the core experiments.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of an unlabeled ligand by its ability to compete with a radiolabeled ligand for receptor binding.

Methodology:

-

Membrane Preparation: Culture cells expressing the desired AMY receptor subtype (e.g., HEK293 cells co-transfected with CTR and RAMP constructs). Harvest cells, lyse them via homogenization in a cold lysis buffer, and isolate the membrane fraction by ultracentrifugation[9]. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-CGRP or ¹²⁵I-amylin), and varying concentrations of the unlabeled competitor compound (e.g., Amylin (1-37))[5][9].

-

Incubation: Incubate the plate for 60-120 minutes at room temperature to allow binding to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are retained on the filter, while the free radioligand passes through[9].

-

Detection: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[10].

cAMP Accumulation Assay (for EC50 Determination)

This functional assay quantifies the ability of a ligand to stimulate the Gαs pathway by measuring the production of intracellular cAMP.

Methodology:

-

Cell Plating: Seed cells expressing the AMY receptor of interest into 96- or 384-well plates and culture overnight[11].

-

Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This prevents the degradation of newly synthesized cAMP.

-

Ligand Stimulation: Add varying concentrations of the agonist (e.g., Amylin (1-37)) to the wells and incubate for 15-30 minutes at 37°C[11].

-

Cell Lysis and Detection: Lyse the cells and measure the accumulated cAMP using a commercial detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based assays (e.g., GloSensor)[11][12]. These are typically competitive immunoassays where cellular cAMP competes against a labeled cAMP tracer for binding to a specific antibody.

-

Data Analysis: Generate a standard curve using known cAMP concentrations. Convert the raw assay signal for each sample to a cAMP concentration. Plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy)[12].

Intracellular Calcium Mobilization Assay

This assay measures Gαq pathway activation by detecting transient increases in intracellular calcium concentration.

Methodology:

-

Cell Plating: Plate cells expressing the AMY receptor in black-walled, clear-bottom 96- or 384-well plates[13].

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside[13].

-

Assay: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) equipped with an integrated fluidics head.

-

Measurement: Record a baseline fluorescence reading. Inject the agonist at various concentrations and immediately begin kinetic monitoring of fluorescence intensity (Ex/Em ≈ 490/525 nm for Fluo-4) every 1-2 seconds for 1-3 minutes[13][14].

-

Data Analysis: The change in fluorescence intensity over time reflects the mobilization of intracellular calcium. Plot the peak fluorescence response against the log of the agonist concentration to generate a dose-response curve and determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2.

Methodology:

-

Cell Culture and Stimulation: Grow cells to near-confluence and serum-starve them for several hours to reduce basal ERK phosphorylation. Stimulate the cells with the amylin agonist for a predetermined time (typically 5-15 minutes).

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[15][16].

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 10-20 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane[15].

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[15].

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[17].

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane of the first set of antibodies and re-probe it with a primary antibody that detects total ERK1/2 (t-ERK).

-

Data Analysis: Quantify the band intensities for p-ERK and t-ERK using densitometry. Express the results as a ratio of p-ERK to t-ERK to determine the fold-change in phosphorylation upon stimulation.

Conclusion

The human amylin signaling pathway is a complex and multifaceted system crucial for metabolic regulation. Activation is initiated by the full-length 37-amino acid peptide, with the N-terminal region (residues 1-13) playing an indispensable role in triggering the conformational changes necessary for signal transduction. The core of this pathway is the activation of heterodimeric AMY receptors (CTR/RAMP complexes), leading to a robust Gαs-mediated increase in intracellular cAMP. Concurrently, alternative pathways involving intracellular calcium and ERK1/2 phosphorylation contribute to the diverse physiological responses to amylin. A thorough understanding of these distinct signaling cascades, supported by quantitative pharmacological analysis and robust experimental methodologies, is essential for the ongoing development of novel therapeutics targeting diabetes and obesity.

References

- 1. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. abcam.com [abcam.com]

- 14. agilent.com [agilent.com]

- 15. 3.4. Western Blotting and Detection [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Human Amylin (1-13) Peptide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of the human Amylin (1-13) peptide fragment. The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) techniques, offering a robust methodology for obtaining high-purity Amylin (1-13) for research and drug development purposes.

Introduction

Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells.[1][2] The N-terminal fragment, Amylin (1-13), is a region of interest in various physiological and pathological studies. While the full-length peptide is prone to aggregation, shorter fragments can be valuable tools for investigating its biological functions and interactions.[3] This document details the procedures for the chemical synthesis of Amylin (1-13) using Fmoc-based solid-phase peptide synthesis, followed by its purification and characterization.

Synthesis of Amylin (1-13) (Human)

The synthesis of the Amylin (1-13) peptide with the sequence Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala-NH2 is achieved through a stepwise solid-phase approach.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Amylin (1-13) on a 0.1 mmol scale using a Rink Amide resin.

Materials and Reagents:

-

Rink Amide resin (100-200 mesh)

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Acetonitrile (B52724) (ACN)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and N,N-diisopropylethylamine (DIEA) in DMF.

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the Amylin (1-13) sequence, starting from the C-terminal Alanine and proceeding to the N-terminal Lysine.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (92.5:2.5:2.5:2.5 v/v/v/w).

-

Add the cleavage cocktail to the resin and react for 3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Table 1: Reagents for Solid-Phase Peptide Synthesis (0.1 mmol scale)

| Reagent | Amount |

| Rink Amide Resin (0.5 mmol/g) | 200 mg |

| Fmoc-Amino Acids | 0.3 mmol (3 eq) |

| DIC | 0.3 mmol (3 eq) |

| OxymaPure® | 0.3 mmol (3 eq) |

| 20% Piperidine in DMF | 5 mL per deprotection |

| Cleavage Cocktail | 10 mL |

Purification of Amylin (1-13) (Human)

The crude synthetic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide from impurities generated during synthesis.

Experimental Protocol: Preparative RP-HPLC

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Crude Amylin (1-13) peptide

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Gradient Elution:

-

Inject the dissolved crude peptide onto the column.

-

Apply a linear gradient of Mobile Phase B from 5% to 45% over 40 minutes at a flow rate of 15 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which represents the Amylin (1-13) peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified peptide as a white powder.

Table 2: RP-HPLC Purification Parameters

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 15 mL/min |

| Gradient | 5-45% B over 40 min |

| Detection | 220 nm, 280 nm |

Characterization of Amylin (1-13) (Human)

The identity and purity of the synthesized and purified Amylin (1-13) peptide are confirmed using mass spectrometry and analytical RP-HPLC.

Experimental Protocol: Analytical Characterization

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[4][5]

-

Procedure: Dissolve a small amount of the purified peptide in an appropriate solvent and analyze according to the instrument's standard operating procedure.

-

Expected Result: The observed molecular weight should correspond to the calculated theoretical molecular weight of Amylin (1-13).

Analytical RP-HPLC:

-

Instrumentation: Analytical HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).

-

Mobile Phases: Same as preparative RP-HPLC.

-

Gradient: A linear gradient of Mobile Phase B from 5% to 65% over 30 minutes at a flow rate of 1 mL/min.

-

Expected Result: A single major peak should be observed, indicating the purity of the peptide. Purity is typically calculated by integrating the peak area.

Table 3: Expected Quantitative Data for Amylin (1-13) Synthesis

| Parameter | Expected Value |

| Crude Peptide Yield | 70-85% |

| Purified Peptide Yield | 20-35% |

| Purity (by analytical HPLC) | >95% |

| Theoretical Molecular Weight | ~1378.6 g/mol |

| Observed Molecular Weight (ESI-MS) | [M+H]+ ≈ 1379.6 |

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in these application notes.

Caption: Workflow for the synthesis, purification, and characterization of Amylin (1-13).

Caption: Logical flow of peptide separation by reverse-phase HPLC.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Amylin (1-13) (human)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the human Amylin (1-13) fragment. Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. It plays a role in glycemic regulation by slowing gastric emptying and promoting satiety. The N-terminal fragment (1-13) with a disulfide bridge between Cys2 and Cys7 is a non-amyloidogenic peptide, unlike the full-length hormone which can form amyloid fibrils associated with type 2 diabetes.[1][2]

Peptide Specifications

| Property | Value |

| Sequence | H-Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala-OH (Disulfide bridge: Cys2-Cys7) |

| One-Letter Code | KCNTATCATQRLA (Cys2-Cys7 bridge) |

| Molecular Formula | C₅₄H₉₅N₁₉O₁₉S₂ |

| Molecular Weight | 1378.60 g/mol |

| CAS Registry Number | 198328-30-2 |

Experimental Protocols

The following protocol outlines the manual Fmoc-based solid-phase synthesis of Amylin (1-13). This is a representative protocol and may require optimization based on the scale of synthesis and available equipment.

Resin Selection and Preparation

-

Resin: 2-chlorotrityl chloride resin is recommended for the synthesis of a C-terminally free acid peptide.[3]

-

Procedure:

-

Weigh the desired amount of 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and transfer it to a reaction vessel.[3]

-

Swell the resin in dichloromethane (B109758) (DCM) for at least 30 minutes.[3]

-

Drain the DCM.

-

Loading of the First Amino Acid (Fmoc-Ala-OH)

-

Dissolve Fmoc-Ala-OH (5 equivalents relative to resin loading capacity) and diisopropylethylamine (DIPEA) (10 equivalents) in DCM.

-

Add the amino acid solution to the swollen resin.

-

Agitate the mixture for at least 4 hours.

-

To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 45-60 minutes.[3]

-

Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).[3]

Peptide Chain Elongation (Cycles for Leu12 to Lys1)

Each cycle for the addition of a new amino acid consists of two main steps: Fmoc deprotection and amino acid coupling.

-

Fmoc Deprotection:

-

Add 20% piperidine (B6355638) in DMF to the resin and agitate for 7 minutes.[3]

-

Drain the solution and repeat the piperidine treatment for another 7 minutes.

-

Wash the resin with DMF (5x).[3]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (5 equivalents), a coupling agent like HATU (4.5 equivalents), and an activator like HOAt (4.5 equivalents) in DMF.[3] Add DIPEA (10 equivalents) to activate the solution.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for at least 45 minutes. Coupling times may need to be extended for certain amino acids.

-

Wash the resin with DMF (3x).

-

Repeat these steps for each amino acid in the sequence from Leu12 to Lys1. Use the following protected amino acids: Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Cys(Acm)-OH, and Boc-Lys(Fmoc)-OH. Note the use of different protecting groups for the two cysteine residues to allow for selective disulfide bond formation.

On-Resin Disulfide Bond Formation

-

After coupling Lys1, selectively deprotect the Acm group from Cys2 using a solution of iodine in a suitable solvent while the peptide is still on the resin.

-

Wash the resin thoroughly to remove reagents.

Cleavage and Global Deprotection

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used.

-

Monitor the elution profile at 220 nm and collect the fractions containing the desired peptide.

-

Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity and molecular weight by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

The following table provides estimated yield and purity data for the synthesis of Amylin (1-13) based on typical outcomes for a 13-mer peptide synthesized via SPPS.[1]

| Parameter | Estimated Value | Notes |

| Crude Peptide Yield | 60-80% | Based on the initial loading of the resin. |

| Crude Peptide Purity | >70% | As determined by analytical RP-HPLC. Suitable for initial screening.[1] |

| Final Yield after HPLC | 15-30% | This is highly dependent on the efficiency of the synthesis and purification steps. |

| Final Purity | >95% | As determined by analytical RP-HPLC, suitable for most research applications. |